Enhanced Lipophilicity (LogP) Compared to Oxidized Analog for Improved Membrane Permeability
1,3-Dihydro-2-benzofuran-4-carboxylic acid demonstrates a significantly higher predicted LogP value (1.52) compared to its 1-oxo-1,3-dihydro analog (0.62) . This difference is consistent with the removal of a polar ketone group, reducing hydrogen-bonding capacity and increasing lipophilicity.
| Evidence Dimension | Predicted LogP (Lipophilicity) |
|---|---|
| Target Compound Data | ACD/LogP = 1.52 |
| Comparator Or Baseline | 1-Oxo-1,3-dihydro-2-benzofuran-4-carboxylic acid: ACD/LogP = 0.62 |
| Quantified Difference | Δ = +0.90 LogP units |
| Conditions | Predicted using ACD/Labs Percepta Platform v14.00 |
Why This Matters
Higher LogP correlates with improved passive membrane permeability, a critical factor for oral bioavailability and cellular target engagement in drug discovery campaigns.
